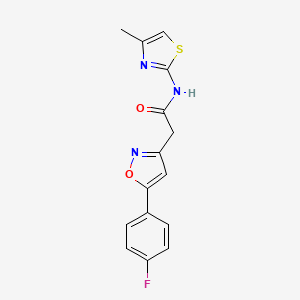

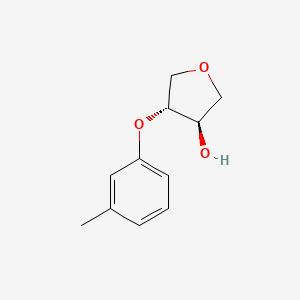

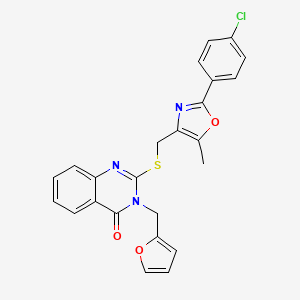

![molecular formula C23H23NO4 B2662224 2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid CAS No. 2445749-96-0](/img/structure/B2662224.png)

2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as rac-2-[(1R,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid, has a CAS Number of 2751749-26-3 . It has a molecular weight of 377.44 and is typically available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C23H23NO4/c25-21(26)11-23-10-9-15(23)12-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23-/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is typically a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación

Catalytic Potential in Organic Reactions

One area of application for the compound is in the field of organocatalysis. A study demonstrated the use of related bicyclic systems in direct aldol reactions, emphasizing the influence of acid geometry on enantioselectivity. This research indicated that the constrained geometry of such compounds plays a crucial role in determining the selectivity of the reaction, suggesting potential applications in asymmetric synthesis and organocatalytic processes (Armstrong, Bhonoah, & White, 2009).

Synthesis of Azabicyclo[3.2.0]heptan-7-ones

Another application is in the synthesis of azabicyclo[3.2.0]heptan-7-ones (carbapenams) from pyrrole, showcasing the versatility of bicyclic systems in creating complex molecular structures. This process involves several steps, including substitution, catalytic hydrogenation, and cyclisation, to yield compounds with potential relevance in medicinal chemistry and drug development (Gilchrist, Lemos, & Ottaway, 1997).

Development of Backbone-Constrained γ-Amino Acid Analogues

The compound's framework has been explored for synthesizing backbone-constrained γ-amino acid analogues, which are important in drug discovery. By attaching an acetic acid moiety to a similar bicyclic core, researchers have developed analogues of FDA-approved drugs, highlighting the compound's utility in creating therapeutically relevant molecules (Garsi, Guggari, Deis, Ma, Hocine, & Hanessian, 2022).

Insights into Mechanisms of Chemical Reactions

Studies have also focused on understanding the mechanisms of chemical reactions involving similar bicyclic compounds. For instance, research on the rearrangement routes to 2-azabicyclo[2.1.1]hexanes has provided insights into the solvent and electrophile control of neighboring group participation, which is crucial for designing reactions with desired outcomes (Krow, Lin, Rapolu, Fang, Lester, Herzon, & Sonnet, 2003).

Asymmetric Synthesis of Bicyclic Amino Acid Derivatives

The asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions is another significant application. This process yields compounds with high enantioselectivity, useful in the development of chiral drugs and other biologically active molecules (Waldmann & Braun, 1991).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

2-[(1R,5R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21(26)11-23-10-9-15(23)12-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26)/t15-,23-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMAVHPUQAVSBA-WNSKOXEYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@@H]1CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1R,5R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.0]heptan-1-yl]acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2662154.png)

![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)

![3-((5-(butylthio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2662157.png)

![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)